6-Phosphoxyhexyl acrylate
Description
6-Hydroxyhexyl acrylate (CAS 10095-14-4) is a multifunctional acrylate ester characterized by a terminal hydroxyl group on a hexyl chain. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . Structurally, it combines an acrylate group (enabling polymerization) and a hydroxyl group (enhancing reactivity and hydrophilicity). Key properties include:
- Boiling Point: 255.3 ± 23.0°C
- Density: 0.994 ± 0.06 g/cm³
- Solubility: Miscible with ethanol, acetone, and benzene .
This compound is widely used in coatings, adhesives, and polymer synthesis due to its dual functional groups, which facilitate crosslinking and copolymerization .
Properties
CAS No. |
85589-95-3 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
6-phosphonooxyhexyl prop-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13) |
InChI Key |
UNLGHUTUQNFLSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-phosphoxyhexyl acrylate typically involves the esterification of acrylic acid with 6-phosphoxyhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of 6-phosphoxyhexyl acrylate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
General Acrylate Chemistry
Acrylates, including derivatives like 6-phosphoxyhexyl acrylate, are known for their double bonds and functional groups, making them highly reactive in various chemical reactions . They are commonly used in polymerization processes, coatings, and adhesives due to their excellent adhesion and flexibility properties .
Polymerization Reactions
Acrylates undergo radical polymerization, which is a common method for synthesizing polymers. This process involves the initiation, propagation, and termination of radical chains. The kinetics of radical polymerization are influenced by factors such as temperature, monomer concentration, and solvent choice .
3.1. Radical Polymerization Kinetics
4.1. Esterification Reaction
Esterification involves the reaction of acrylic acid with an alcohol to form an acrylate ester. This process typically requires a catalyst and can be influenced by factors such as temperature and solvent choice.
| Reactant | Product | Conditions |
|---|---|---|
| Acrylic Acid + Alcohol | Acrylate Ester + Water | Catalyst (e.g., acid or base), elevated temperature |
Scientific Research Applications
6-Phosphoxyhexyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phosphoxyhexyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and stability . The phosphonate group enhances the compound’s hydrophilicity and biocompatibility, making it suitable for biomedical applications .
Comparison with Similar Compounds
6-Hydroxyhexyl Acrylate
- Functional Groups : Acrylate + terminal hydroxyl (-OH).
- Key Feature : High reactivity for hydrophilic or crosslinked polymers.
Lauryl Acrylate 1214 (LA 1214)
Ethyldiglycol Acrylate (EDGA)
Dicyclopentenyloxyethyl Acrylate
2-Ethylhexyl Acrylate
- Functional Groups : Acrylate + branched alkyl chain.
- Key Feature : Low glass transition temperature (Tg) for flexible elastomers .
Physical and Chemical Properties
Reactivity
- 6-Hydroxyhexyl acrylate’s hydroxyl group enables post-polymerization modifications (e.g., esterification) compared to non-functionalized acrylates like lauryl acrylate .
- Ethyldiglycol acrylate’s ether groups improve copolymer compatibility with polar monomers (e.g., vinyl acetate) .
Thermal and Mechanical Properties
Environmental Behavior
- 2-Ethylhexyl acrylate exhibits moderate persistence in aquatic environments (experimental concentration: 5–20 ppm) , whereas 6-hydroxyhexyl acrylate’s hydroxyl group may increase biodegradability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-Phosphoxyhexyl acrylate, and how do reaction parameters influence yield?
- Methodology : The compound is typically synthesized via esterification of phosphoric acid derivatives with hydroxyhexyl acrylate precursors. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes for milder conditions.
- Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) to enhance reactivity.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Distillation under reduced pressure or silica gel chromatography to isolate the product .
Q. Which analytical techniques are optimal for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm acrylate and phosphoester groups; NMR for phosphorus moiety verification.
- FTIR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm, P-O-C linkages).
- GC-MS/HPLC : Quantify purity and detect residual monomers or byproducts .
Q. What safety protocols are essential for handling 6-Phosphoxyhexyl acrylate in lab settings?
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Documented SDS guidelines for similar acrylates recommend immediate medical consultation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize synthesis conditions to maximize yield?
- Experimental Design : Apply a central composite design (CCD) to evaluate factors like molar ratio, temperature, and catalyst concentration.
- Statistical Analysis : Use ANOVA to identify significant variables and generate predictive models for yield optimization. For example, a study on automotive coatings achieved 95% prediction accuracy using RSM for acrylate formulations .
Q. What methodologies assess the hydrolytic and thermal stability of 6-Phosphoxyhexyl acrylate?
- Accelerated Stability Testing :
- Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 25–300°C under nitrogen to determine decomposition thresholds.
- Hydrolytic Stability : Incubate samples at varying pH (3–10) and temperatures (40–80°C), monitoring degradation via HPLC every 24 hours. Kinetic models (e.g., Arrhenius equation) can extrapolate shelf-life .
Q. How does 6-Phosphoxyhexyl acrylate influence polymer network properties in UV-curable systems?
- Crosslinking Analysis :
- Photo-DSC : Measure heat flow during UV curing to calculate reaction enthalpy and rate.
- Dynamic Mechanical Analysis (DMA) : Evaluate storage modulus () and glass transition temperature () to correlate monomer concentration with crosslink density. Studies on methacrylates show increases by 10–15°C with 20% w/w acrylate content .
Key Considerations for Experimental Design
- Reproducibility : Triplicate runs for synthesis and characterization to account for batch variability.
- Control Groups : Include unmodified acrylates (e.g., ethylhexyl acrylate) for comparative studies .
- Ethical Compliance : Adhere to REACH regulations for waste disposal and occupational exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
